3-(5-Chlorobenzoxazol-2-yl)-7-(diethylamino)-2-oxo-2H-1-benzopyran-4-carbonitrile
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Overview
Description
3-(5-Chlorobenzoxazol-2-yl)-7-(diethylamino)-2-oxo-2H-1-benzopyran-4-carbonitrile is a complex organic compound that features a benzoxazole ring fused with a benzopyran structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chlorobenzoxazol-2-yl)-7-(diethylamino)-2-oxo-2H-1-benzopyran-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol derivatives with aldehydes to form the benzoxazole ring, followed by further functionalization to introduce the benzopyran and carbonitrile groups .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts such as samarium triflate for efficient cyclization reactions. The scalability of these methods ensures that the compound can be produced in sufficient quantities for research and application purposes .
Chemical Reactions Analysis
Types of Reactions
3-(5-Chlorobenzoxazol-2-yl)-7-(diethylamino)-2-oxo-2H-1-benzopyran-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Halogenation and other substitution reactions can be performed to alter the compound’s reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various halogen atoms into the compound .
Scientific Research Applications
3-(5-Chlorobenzoxazol-2-yl)-7-(diethylamino)-2-oxo-2H-1-benzopyran-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(5-Chlorobenzoxazol-2-yl)-7-(diethylamino)-2-oxo-2H-1-benzopyran-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
3-(5-Chloro-1,3-benzoxazol-2-yl)phenylamine: Shares the benzoxazole core but differs in its functional groups and overall structure.
2-Chloro-N-(5-chlorobenzoxazol-2-yl)acetamide: Another benzoxazole derivative with distinct chemical properties and applications.
Uniqueness
3-(5-Chlorobenzoxazol-2-yl)-7-(diethylamino)-2-oxo-2H-1-benzopyran-4-carbonitrile is unique due to its combination of benzoxazole and benzopyran structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
70546-12-2 |
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Molecular Formula |
C21H16ClN3O3 |
Molecular Weight |
393.8 g/mol |
IUPAC Name |
3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)-2-oxochromene-4-carbonitrile |
InChI |
InChI=1S/C21H16ClN3O3/c1-3-25(4-2)13-6-7-14-15(11-23)19(21(26)28-18(14)10-13)20-24-16-9-12(22)5-8-17(16)27-20/h5-10H,3-4H2,1-2H3 |
InChI Key |
AMMKISDXNUDHFE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=NC4=C(O3)C=CC(=C4)Cl)C#N |
Origin of Product |
United States |
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